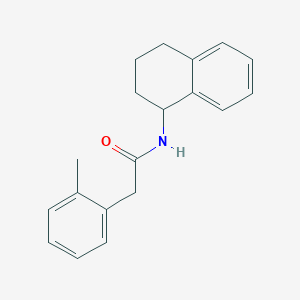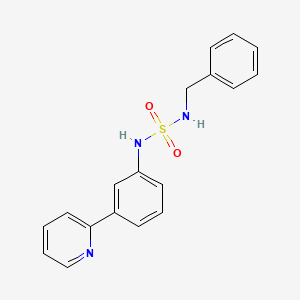![molecular formula C19H21NO2 B5301397 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)
1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one, also known as A-366, is a synthetic compound that belongs to the family of beta-keto amphetamines. It is a potent and selective dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
作用机制
1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, which is essential for proper dopamine signaling in the brain. 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one inhibits DAT, leading to an increase in dopamine levels in the synaptic cleft, which results in increased dopamine signaling. This increased signaling is responsible for the therapeutic effects of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one in various neurological disorders.
Biochemical and Physiological Effects:
The increased dopamine signaling resulting from 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one's inhibition of DAT has several biochemical and physiological effects. In animal models of Parkinson's disease, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been shown to increase dopamine levels in the striatum, which is responsible for motor function. This increase in dopamine levels leads to improved motor function in these animals. In animal models of ADHD, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been shown to improve cognitive function, specifically attention and impulsivity. Additionally, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been shown to reduce cocaine self-administration in animal models of cocaine addiction.
实验室实验的优点和局限性
One of the main advantages of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one is its selectivity for DAT. This selectivity makes it a potentially safer and more effective treatment option compared to other non-selective dopamine reuptake inhibitors. However, one of the limitations of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one. One potential direction is to study its potential use in the treatment of other neurological disorders such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one for therapeutic use. Finally, the development of more water-soluble analogs of 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one could potentially improve its efficacy and safety for clinical use.
In conclusion, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its selectivity for DAT makes it a potentially safer and more effective treatment option compared to other non-selective dopamine reuptake inhibitors. Further research is needed to determine its optimal dosing and administration for therapeutic use, as well as its potential use in the treatment of other neurological disorders.
合成方法
1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenylacetone with 1-phenylethylamine in the presence of sodium borohydride to obtain the intermediate, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-propanol. This intermediate is then oxidized using Jones reagent to obtain the final product, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one.
科学研究应用
1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has shown promising results in improving motor function in animal models of Parkinson's disease. It has also been shown to improve cognitive function in animal models of ADHD. Additionally, 1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one has been studied for its potential use in the treatment of drug addiction, specifically cocaine addiction.
属性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(1-phenylethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(20-15(2)16-7-5-4-6-8-16)13-19(21)17-9-11-18(22-3)12-10-17/h4-13,15,20H,1-3H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLUZJQDEGALKO-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methoxyphenyl)-3-(1-phenylethylamino)but-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)

![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5301399.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)